molecular formula C13H16ClN3O2 B2880873 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2034469-88-8

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2880873
CAS No.: 2034469-88-8
M. Wt: 281.74
InChI Key: GOKAULVAGFDXSG-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is a complex organic compound featuring a pyrrolidine ring, a pyrimidinyl group, and a pentenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the pyrimidinyl group. One common approach is to react 5-chloropyrimidin-2-ol with an appropriate halogenating agent to introduce the chloro substituent. Subsequently, the pyrrolidine ring can be formed through a cyclization reaction involving a suitable amine precursor.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-throughput techniques. Continuous flow chemistry and microwave-assisted synthesis are often employed to enhance reaction efficiency and yield. These methods allow for precise control over reaction conditions, leading to higher purity and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to the formation of new compounds.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can exhibit different biological and chemical properties, making them valuable for further research and application.

Scientific Research Applications

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound may have biological activity, potentially serving as a lead compound for the development of new drugs or bioactive molecules.

  • Medicine: Research into the medicinal properties of this compound could lead to the discovery of new therapeutic agents. Its potential antiviral, antibacterial, or anticancer properties are areas of interest.

  • Industry: The compound's properties may be exploited in various industrial applications, such as in the development of new materials or chemical processes.

Comparison with Similar Compounds

  • 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide

  • Methyl 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylate

  • Rilpivirine

Uniqueness: 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)pent-4-en-1-one is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the pentenone moiety. These features distinguish it from other similar compounds and may contribute to its distinct biological and chemical properties.

Properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]pent-4-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O2/c1-2-3-4-12(18)17-6-5-11(9-17)19-13-15-7-10(14)8-16-13/h2,7-8,11H,1,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKAULVAGFDXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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